
T807
説明
フロルタウシビルは、18F-AV-1451 または 18F-T807 としても知られており、タウタンパク質凝集体を脳内で検出するために陽電子放出断層撮影(PET)イメージングで使用される放射性診断薬です。タウタンパク質は、特にアルツハイマー病などの神経変性疾患に関連しています。 フロルタウシビルはこれらのタウ凝集体に結合し、認知障害のある患者におけるタウ病変の可視化を可能にします .
準備方法
合成経路と反応条件
フロルタウシビルは、求核置換反応によって合成されます。このプロセスには、N-保護ニトロ前駆体に対する18F-フッ化物の求核攻撃が含まれます。 この反応は、半調製型高速液体クロマトグラフィー(HPLC)による精製と、その後の再製剤化および無菌ろ過が続きます .
工業的生産方法
フロルタウシビルの工業的生産には、高い収率と適正製造規範(GMP)基準への適合を保証するために、自動化された方法が使用されます。 このプロセスは、診断薬としてのフロルタウシビルに対する増え続ける臨床的需要を満たすために不可欠です .
化学反応の分析
反応の種類
フロルタウシビルは、その合成中に主に求核置換反応を起こします。通常は、通常の生理学的条件下では、酸化、還元、または置換反応は起こりません。
一般的な試薬と条件
フロルタウシビルの合成には、求核剤として18F-フッ化物、基質としてN-保護ニトロ前駆体が使用されます。 反応は、放射性フッ素同位体の効率的な組み込みを保証するために、制御された条件下で行われます .
生成される主要な生成物
フロルタウシビルの合成から生成される主な生成物は、最終的な放射性化合物であり、その後、PETイメージングに使用するために精製および製剤化されます .
科学研究への応用
フロルタウシビルは、特に神経変性疾患の分野において、いくつかの科学研究への応用があります。
科学的研究の応用
Synthesis of T807
The synthesis of [^18F]this compound has evolved over time to improve yield and purity for clinical applications.
- Improved Radiosynthesis : A study demonstrated an enhanced method for synthesizing [^18F]this compound, yielding a radiochemical purity greater than 95% and a specific activity of 4.1 ± 1.4 Ci/μmol. This method included a fluorination step followed by purification using semi-preparative high-performance liquid chromatography (HPLC) .
- Automated Synthesis : Another approach involved a one-pot two-step automated synthesis that achieved a radiochemical yield of 20.5 ± 6.1% with high reproducibility and met the U.S. Pharmacopoeia criteria for quality . This automation is crucial for facilitating the production of this compound in clinical settings.
Pharmacokinetics and Biodistribution
Understanding the pharmacokinetics of this compound is essential for its application in clinical studies.
- Dynamic PET Imaging : In human subjects, dynamic positron emission tomography (PET) imaging revealed that [^18F]this compound quickly peaked in gray matter at approximately 5 minutes post-injection, indicating rapid uptake in regions associated with tau pathology . The study also reported that the volume of distribution was significantly higher in patients with mild cognitive impairment compared to controls, highlighting this compound's potential to differentiate between varying degrees of tau accumulation in the brain.
- Biodistribution Studies : Whole-body biodistribution studies in animal models showed that [^18F]this compound is predominantly taken up by the gallbladder and lower large intestine over time, with minimal uptake in other organs, suggesting a favorable safety profile for human applications .
Clinical Applications
The primary application of this compound lies in its use as a PET imaging agent to visualize tau pathology in neurodegenerative diseases.
- Alzheimer's Disease : this compound has been validated as a promising biomarker for AD. Studies indicate that increased tracer retention correlates with cognitive decline and tau burden in patients, making it a valuable tool for early diagnosis and monitoring disease progression .
- Traumatic Brain Injury : Research has also explored this compound's utility in assessing tau pathology following traumatic brain injuries. Its ability to highlight tau accumulation can aid in understanding the long-term effects of such injuries on brain health .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with mild cognitive impairment underwent PET imaging with [^18F]this compound, revealing significantly elevated tau levels in the temporal and parietal cortices compared to healthy controls. This finding was instrumental in confirming the diagnosis of early-stage Alzheimer's disease.
- Case Study 2 : In a cohort study involving patients with a history of traumatic brain injury, PET imaging with this compound showed focal uptake patterns consistent with localized tau deposition, providing insights into potential therapeutic targets for intervention.
作用機序
フロルタウシビルは、脳内の凝集したタウタンパク質に結合することによって作用を発揮します。静脈内注射後、フロルタウシビルは血液脳関門を通過し、神経原線維変化を形成するタウタンパク質凝集体に選択的に結合します。 これらのタンブルは、アルツハイマー病の特徴であり、神経変性と認知機能の低下に関連しています . フロルタウシビルのタウ凝集体への結合は、PETイメージングを使用してこれらの凝集体を可視化することを可能にし、アルツハイマー病の診断と研究に役立ちます .
類似化合物の比較
フロルタウシビルは、[18F]-MK-6240 や [18F]-PI-2620 などの他のタウPETトレーサーと比較されます。これらの化合物もタウタンパク質凝集体に結合し、PETイメージングで使用されてタウ病変を研究します。 フロルタウシビルは、アルツハイマー病におけるタウ凝集体に対して強い親和性を示しますが、非アルツハイマー型タウオパチーにおけるタウ凝集体に対しては比較的低い親和性を示すことが示されています . この特異性により、フロルタウシビルは、アルツハイマー病の診断と研究に役立つ貴重なツールとなります。
類似化合物のリスト
- [18F]-MK-6240
- [18F]-PI-2620
- フロルベタピル(アミロイドイメージングに使用されます)
フロルタウシビルの独自の結合特性と、タウ病変の可視化における役割は、神経変性疾患の研究と診断の分野において重要な化合物となっています .
類似化合物との比較
Flortaucipir is compared with other tau PET tracers such as [18F]-MK-6240 and [18F]-PI-2620. These compounds also bind to tau protein aggregates and are used in PET imaging to study tau pathology. flortaucipir has been shown to have strong affinity for tau aggregates in Alzheimer’s disease but relatively low affinity for tau aggregates in non-Alzheimer’s tauopathies . This specificity makes flortaucipir a valuable tool for diagnosing and studying Alzheimer’s disease.
List of Similar Compounds
- [18F]-MK-6240
- [18F]-PI-2620
- Florbetapir (used for amyloid imaging)
Flortaucipir’s unique binding properties and its role in visualizing tau pathology make it a crucial compound in the field of neurodegenerative disease research and diagnosis .
生物活性
T807, also known as [^18F]this compound or AV-1451, is a radiolabeled compound primarily developed for imaging tau protein aggregates in neurodegenerative diseases, particularly Alzheimer's disease (AD). Its biological activity is significant as it provides insights into tau pathology, which is crucial for understanding the progression of neurodegenerative disorders.
The synthesis of this compound involves a one-pot two-step automated process that yields a high radiochemical purity. The radiochemical yield (RCY) achieved is approximately 20.5 ± 6.1% at the end of bombardment, with chemical and radiochemical purities exceeding 90% . The specific activity of this compound is reported at 151 ± 52 GBq/μmol, making it suitable for clinical applications.
Table 1: Synthesis Parameters of this compound
Parameter | Value |
---|---|
Radiochemical Yield | 20.5 ± 6.1% |
Chemical Purity | >90% |
Specific Activity | 151 ± 52 GBq/μmol |
Stability | Stable for 4 hours at room temperature |
Biological Activity and Mechanism
This compound exhibits high affinity for tau protein aggregates, which are implicated in the pathophysiology of Alzheimer's disease. The binding affinity of this compound to tau aggregates allows it to serve as a valuable imaging agent in positron emission tomography (PET) studies.
Binding Affinity
Research indicates that this compound binds selectively to tau aggregates with nanomolar affinity, while also showing some interaction with monoamine oxidase A (MAO-A) and serotonin receptors . This selectivity enhances its utility in distinguishing tau pathology from other neurodegenerative markers.
Case Study: Imaging in Alzheimer's Disease
A significant study evaluated the correlation between this compound binding and cerebrospinal fluid (CSF) biomarkers, including tau and phospho-tau levels. The findings revealed that increased this compound binding correlates with elevated CSF tau levels, supporting its role as an effective imaging biomarker for tau pathology in AD patients .
Biodistribution Studies
Biodistribution studies in animal models, including mice and Formosan rock monkeys, have been conducted to assess the pharmacokinetics of this compound. These studies demonstrated that this compound has a favorable distribution profile, with significant uptake in regions associated with tau pathology.
Table 2: Biodistribution of this compound in Animal Models
Organ | Uptake (%ID/g) in Mice | Uptake (%ID/g) in Monkeys |
---|---|---|
Brain | 2.5 ± 0.3 | 3.1 ± 0.4 |
Liver | 1.2 ± 0.2 | 0.9 ± 0.1 |
Kidneys | 0.8 ± 0.1 | 0.7 ± 0.1 |
Clinical Applications
This compound has advanced from preclinical studies to human trials, demonstrating its potential as a biomarker for diagnosing and monitoring Alzheimer's disease progression. The preliminary studies suggest that this compound can effectively visualize tau deposits in vivo, providing critical information on the extent of tau pathology.
Safety and Dosimetry
The safety profile of this compound has been evaluated through radiation dosimetry estimates derived from animal studies. The estimated effective dose for humans extrapolated from monkey data is approximately 19 μSv/MBq . This low radiation exposure supports its use in clinical settings.
特性
IUPAC Name |
7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETAAWDSFUCLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027894 | |
Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415379-56-4 | |
Record name | T-807 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flortaucipir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15033 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1415379-56-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLORTAUCIPIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of developing a microfluidic approach for the synthesis of [18F]T807?
A1: Traditional methods for synthesizing radiopharmaceuticals often involve multi-step procedures and can be time-consuming. Microfluidic synthesis, utilizing continuous-flow systems, offers several advantages, including:
- Enhanced efficiency and speed: Microfluidic systems allow for faster reactions and purifications, which is crucial when working with short-lived radionuclides like fluorine-18 (half-life of ~110 minutes) [, ].
- Improved yields: The controlled microenvironment within microfluidic channels facilitates better reaction kinetics and potentially higher radiochemical yields [, ].
- Automation potential: Microfluidic systems are amenable to automation, allowing for standardized and reproducible production of radiopharmaceuticals [, ].
Q2: What makes [18F]this compound a promising radiopharmaceutical for imaging tau pathology?
A2: [18F]this compound exhibits several favorable characteristics as a tau imaging agent:
- High binding affinity: [18F]this compound demonstrates high binding affinity for paired helical filaments of tau, a pathological hallmark of Alzheimer's disease and other tauopathies [, ].
- Brain permeability: The compound can cross the blood-brain barrier, enabling it to reach its target within the brain [, ].
- Suitable pharmacokinetic profile: [18F]this compound displays a pharmacokinetic profile suitable for imaging, with appropriate clearance from non-target tissues [, ].
Q3: How does the one-step synthesis described in the research impact the production of [18F]this compound?
A3: The development of a simplified one-step synthesis for [18F]this compound offers significant advantages over previous multi-step approaches:
- Increased efficiency and speed: Reducing the synthesis to a single step streamlines the production process, making it faster and more efficient []. This is especially important considering the short half-life of fluorine-18.
- Simplified automation: The one-step method facilitates easier implementation on automated synthesis modules commonly used in radiopharmaceutical production [].
- Improved accessibility: A more streamlined and efficient synthesis protocol can contribute to making [18F]this compound more widely available for research and clinical use [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。